![molecular formula C15H14N4O2 B4085647 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine](/img/structure/B4085647.png)
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine
Vue d'ensemble
Description
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine, also known as PDP, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Mécanisme D'action
The exact mechanism of action of 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and modulation of neurotransmitter activity. It has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine has been shown to modulate the activity of the neurotransmitter dopamine, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter activity, and anti-inflammatory properties. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine in lab experiments is its ability to selectively inhibit certain enzymes and modulate neurotransmitter activity, making it a valuable tool for studying cellular processes and disease mechanisms. However, one limitation of using 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine, including the development of more selective inhibitors and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine and its potential side effects.
Applications De Recherche Scientifique
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for the development of cancer therapies. Additionally, 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In the field of neuroscience, 2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine has been shown to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
2,4-dimethoxy-5-(4-pyrazol-1-ylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-14-13(10-16-15(18-14)21-2)11-4-6-12(7-5-11)19-9-3-8-17-19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYXYGRKGCIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=C(C=C2)N3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



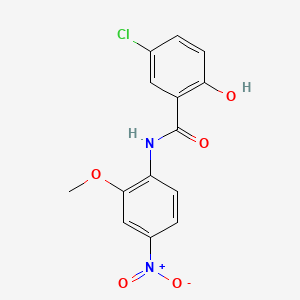
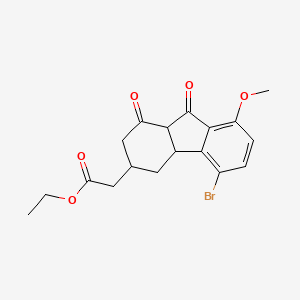
![2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B4085587.png)
![N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea](/img/structure/B4085597.png)
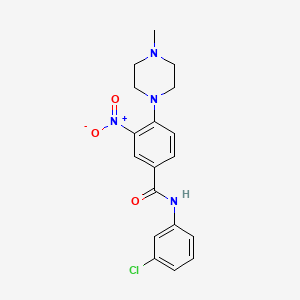
![2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4085631.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4085634.png)
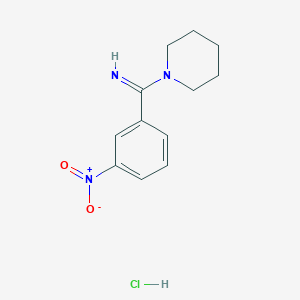
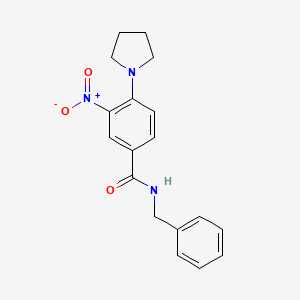
![N-allyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B4085658.png)
![[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4085666.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4085672.png)
![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4085679.png)
